N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide
Description
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide is a structurally complex sulfonamide derivative. It features:
- A 4-chlorobenzenesulfonyl group attached to an ethyl bridge.
- A furan-2-yl substituent on the same ethyl chain.
- A 2-methoxy-5-methylbenzene sulfonamide moiety linked to the ethyl bridge.
This compound’s design integrates multiple functional groups, including sulfonamide, chloro, methoxy, methyl, and heteroaromatic (furan) moieties.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO6S2/c1-14-5-10-17(27-2)19(12-14)30(25,26)22-13-20(18-4-3-11-28-18)29(23,24)16-8-6-15(21)7-9-16/h3-12,20,22H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKYYKQEMJFWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Strategies and Key Reaction Pathways
The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide involves a multi-step approach centered on sulfonamide bond formation and functional group manipulation. Two primary strategies dominate the literature:
Stepwise Sulfonylation of a Bifunctional Amine Intermediate
This method involves sequential sulfonylation of a primary amine bearing furan and ethyl backbone motifs. The reaction proceeds via nucleophilic substitution, where the amine reacts with sulfonyl chlorides under basic conditions. For example:
- First Sulfonylation : Reaction of 2-amino-1-(furan-2-yl)ethanol with 4-chlorobenzenesulfonyl chloride in the presence of aqueous sodium carbonate yields N-[2-(furan-2-yl)-2-hydroxyethyl]-4-chlorobenzenesulfonamide.
- Second Sulfonylation : The intermediate is further treated with 2-methoxy-5-methylbenzenesulfonyl chloride to install the second sulfonamide group.
Stepwise Synthetic Procedures
Preparation of this compound
Step 1: Synthesis of N-[2-(Furan-2-yl)-2-hydroxyethyl]-4-chlorobenzenesulfonamide
Reagents :
- 2-Amino-1-(furan-2-yl)ethanol (1.0 equiv)
- 4-Chlorobenzenesulfonyl chloride (1.2 equiv)
- 10% aqueous Na₂CO₃ (pH control)
- Dichloromethane (DCM) solvent
Procedure :
- Dissolve 2-amino-1-(furan-2-yl)ethanol in DCM and cool to 0–5°C.
- Add 4-chlorobenzenesulfonyl chloride dropwise under vigorous stirring.
- Maintain pH 8–9 using aqueous Na₂CO₃ to neutralize HCl byproduct.
- Stir for 6–8 hours at room temperature, then extract with DCM and dry over Na₂SO₄.
- Purify via silica gel chromatography (eluent: hexane/ethyl acetate 7:3) to obtain the intermediate as a white solid (Yield: 72–78%).
Step 2: Installation of 2-Methoxy-5-methylbenzenesulfonamide
Reagents :
- N-[2-(Furan-2-yl)-2-hydroxyethyl]-4-chlorobenzenesulfonamide (1.0 equiv)
- 2-Methoxy-5-methylbenzenesulfonyl chloride (1.5 equiv)
- Lithium hydride (LiH, catalytic)
- N,N-Dimethylformamide (DMF) solvent
Procedure :
- Suspend the intermediate from Step 1 in DMF and add LiH (0.1 equiv).
- Add 2-methoxy-5-methylbenzenesulfonyl chloride portionwise at 0°C.
- Warm to room temperature and stir for 12–16 hours.
- Quench with ice water, extract with ethyl acetate, and concentrate under reduced pressure.
- Recrystallize from ethanol/water (4:1) to yield the title compound as colorless crystals (Yield: 65–70%).
Optimization of Reaction Conditions
Critical Parameters Affecting Yield
Analytical Characterization
Spectral Data
Infrared (IR) Spectroscopy :
¹H NMR (400 MHz, CDCl₃) :
- Furan Protons : δ 6.32 (dd, J = 1.8 Hz, 1H), 6.45 (d, J = 3.2 Hz, 1H), 7.48 (m, 1H).
- Aromatic Protons : δ 7.68–7.72 (d, 2H, 4-Cl-C₆H₄), 7.12–7.25 (m, 3H, 2-methoxy-5-methyl-C₆H₃).
- Methoxy Group : δ 3.84 (s, 3H).
Mass Spectrometry (ESI-MS) :
Comparative Analysis with Structural Analogues
| Property | Target Compound | Fluoro Analogue |
|---|---|---|
| Molecular Weight | 487.5 g/mol | 453.5 g/mol |
| S=O IR Bands | 1345, 1162 cm⁻¹ | 1348, 1165 cm⁻¹ |
| Bioactivity | Untested | Moderate α-glucosidase inhibition |
The replacement of fluorine with chlorine introduces enhanced electron-withdrawing effects, potentially improving thermal stability but reducing solubility in polar solvents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The sulfonyl groups can be reduced to sulfides under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Sulfides and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Materials Science: The compound’s unique structure could be useful in the development of novel materials with specific properties.
Biological Studies: It can be used as a probe or tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups and aromatic rings could play a crucial role in binding to the target sites.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations :
- Heteroaromatic Influence : Furan-2-yl groups (target compound, ) may enhance π-π stacking in biological targets, whereas indole () or thiophene () moieties alter electronic properties and binding affinity.
- Substituent Positioning : The 2-methoxy-5-methyl arrangement on the benzene sulfonamide (target) differs from the 5-Cl-2-methoxy motif in glyburide-related compounds, which could modulate solubility or receptor interactions .
Table 2: Comparative Data from Evidence
Biological Activity
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound belonging to the class of aromatic sulfones. This compound features a sulfonamide functional group, which is known for its diverse biological activities, including potential applications in pharmacology and medicinal chemistry. The unique combination of functional groups within this compound suggests it may interact with various biological targets, particularly in the context of enzyme inhibition and therapeutic applications.
Chemical Structure
The structural formula of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in various metabolic pathways. The sulfonamide moiety is known to inhibit the activity of certain enzymes by mimicking the structure of p-aminobenzoic acid (PABA), which is essential for bacterial growth. This inhibition can lead to antibacterial effects, making sulfonamides valuable in treating infections.
Antimicrobial Properties
Sulfonamides have historically been used as antimicrobial agents. The presence of the furan ring and chlorobenzenesulfonyl group in this compound may enhance its ability to penetrate bacterial membranes and inhibit growth by interfering with folate synthesis.
Anti-inflammatory Effects
Research indicates that compounds with similar structures exhibit anti-inflammatory properties. The sulfonamide group may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Cardiovascular Implications
In studies involving related sulfonamides, significant effects on perfusion pressure and coronary resistance have been observed. For instance, a study demonstrated that certain benzenesulfonamide derivatives could decrease coronary resistance in isolated rat heart models, suggesting a potential cardiovascular benefit .
Case Studies and Research Findings
- Enzyme Inhibition Studies : In vitro studies have shown that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cell lines.
- Pharmacokinetic Analysis : The pharmacokinetic properties of related sulfonamides have been evaluated using computational models. These studies suggest favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .
- Comparative Efficacy : A comparative analysis of various benzenesulfonamide derivatives indicated that those containing furan rings exhibited enhanced biological activity compared to their non-furan counterparts .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic routes are recommended for synthesizing N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a sulfonyl chloride intermediate and a furan-containing amine. A typical approach involves reacting 4-chlorobenzenesulfonyl chloride with a pre-synthesized ethylamine derivative bearing the furan-2-yl and methoxy-methylbenzene moieties. The reaction is conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen, with a base like triethylamine to neutralize HCl byproducts. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and integration ratios.
- Infrared Spectroscopy (IR) : Identification of sulfonamide (S=O, ~1350 cm) and methoxy (C-O, ~1250 cm) functional groups.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in structurally related sulfonamides .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this sulfonamide during synthesis?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, base stoichiometry). For example, flow-chemistry setups (e.g., continuous microreactors) enhance mixing and heat transfer, reducing side reactions. Statistical modeling (e.g., response surface methodology) can identify optimal conditions, as applied in analogous flow-chemistry syntheses .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological activity?
- Methodological Answer :
- Derivatization : Synthesize analogs with variations in the sulfonyl, methoxy, or furan groups. For instance, replacing the 4-chlorophenyl group with electron-withdrawing substituents (e.g., nitro) to assess antibacterial activity changes.
- In vitro Assays : Test against Gram-positive bacteria (e.g., S. aureus) and compare inhibition zones or MIC (Minimum Inhibitory Concentration) values. Cross-reference with computational docking studies to correlate substituent effects with target binding (e.g., bacterial dihydropteroate synthase) .
Q. How can contradictions in bioactivity data from different assay systems be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration).
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results.
- Orthogonal Assays : Validate findings with alternative methods (e.g., enzymatic vs. whole-cell assays), as discrepancies in sulfonamide activity are often linked to cell permeability or efflux pump expression .
Q. What computational methods predict the physicochemical properties (e.g., solubility, pKa) of this compound?
- Methodological Answer :
- Quantum Mechanical Calculations : Software like Gaussian or ORCA can estimate pKa via proton affinity calculations.
- Molecular Dynamics Simulations : Predict solubility in aqueous buffers by analyzing solvation free energy.
- QSAR Models : Leverage datasets from related sulfonamides to train models for property prediction. Predicted values (e.g., density: ~1.57 g/cm, pKa: ~8.2) align with experimental trends in similar compounds .
Q. How are stereochemical challenges addressed during synthesis and characterization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
